1-Methoxy-4-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)benzene
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Overview
Description
1-Methoxy-4-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)benzene, also known as anethole, is an organic compound with the molecular formula C10H12O. It is a derivative of anisole and is characterized by its pleasant, sweet aroma. This compound is commonly found in essential oils of plants such as anise, fennel, and star anise .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxy-4-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)benzene can be synthesized through several methods. One common synthetic route involves the reaction of anisole with propenyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves the extraction of essential oils from plants like anise and fennel. The essential oils are then subjected to fractional distillation to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of anisaldehyde or anisic acid.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1-Methoxy-4-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)benzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)benzene involves its interaction with various molecular targets and pathways. It is known to inhibit the activation of certain enzymes and receptors, leading to its observed biological effects. For example, it can inhibit the activation of STAT3, a transcription factor involved in cell growth and survival .
Comparison with Similar Compounds
1-Methoxy-4-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)benzene can be compared with other similar compounds such as:
Anisole: Lacks the propenyl group, making it less reactive in certain chemical reactions.
Eugenol: Contains a methoxy group and an allyl group, but has different biological activities.
Properties
CAS No. |
119048-84-9 |
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Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
1-methoxy-4-[(4-prop-2-enoxyphenyl)methoxy]benzene |
InChI |
InChI=1S/C17H18O3/c1-3-12-19-16-6-4-14(5-7-16)13-20-17-10-8-15(18-2)9-11-17/h3-11H,1,12-13H2,2H3 |
InChI Key |
VHPFZRJUPMHIEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=C(C=C2)OCC=C |
Origin of Product |
United States |
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